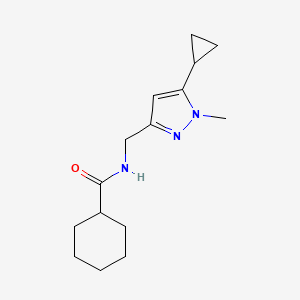

![molecular formula C16H13FN6OS B2698865 N-(1-(6-氟苯并[d]噻唑-2-基)-3-甲基-1H-吡唑-5-基)-1-甲基-1H-吡唑-3-甲酰胺 CAS No. 1171846-06-2](/img/structure/B2698865.png)

N-(1-(6-氟苯并[d]噻唑-2-基)-3-甲基-1H-吡唑-5-基)-1-甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

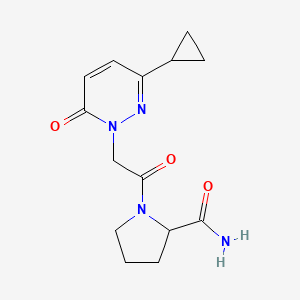

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzo[d]thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 1-methyl-1H-pyrazole-3-carboxamide group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several ring structures and functional groups. The presence of nitrogen, sulfur, and fluorine atoms could potentially lead to interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole rings and the fluorobenzo[d]thiazol-2-yl group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could potentially increase its lipophilicity, which could influence its absorption and distribution in the body .科学研究应用

Anti-Inflammatory Activity

The synthesis and pharmacological evaluation of derivatives of benzothiazole containing the mentioned compound revealed significant anti-inflammatory effects . Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a crucial role in inflammation. The compound’s anti-inflammatory activity is likely mediated via inhibition of cyclooxygenase-2 (COX-2), which generates prostaglandins associated with inflammation and pain. Unlike traditional NSAIDs, which can cause gastrointestinal irritation due to COX-1 inhibition, this compound shows promise in minimizing such adverse effects.

Analgesic Properties

Alongside its anti-inflammatory effects, this compound demonstrated analgesic activity. By targeting COX-2, it may alleviate pain associated with inflammation .

Ulcerogenic and Irritative Action

Interestingly, the synthesized compounds exhibited low ulcerogenic and irritative action on the gastrointestinal mucosa compared to standard NSAIDs. This finding suggests potential for reduced gastrointestinal side effects when using this compound .

Antitumor and Cytotoxic Activity

In another study, the presence of a thiazolidinone ring in related compounds led to greater anti-inflammatory and analgesic activity. Additionally, a derivative demonstrated potent effects against prostate cancer cells .

Antifungal Activity

Novel fluoro 1,2,3-triazole-tagged amino bis-thiazole derivatives, including this compound, were screened for antifungal activity. Several tested compounds showed moderate to good antifungal activity against various fungal strains .

Structural Characterization and Antimicrobial Properties

The compound’s structural characterization and antimicrobial properties have been explored, although further research is needed to fully understand its potential in this area .

未来方向

作用机制

Target of Action

Compounds with a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-tubercular , anti-inflammatory , and antitumor effects. The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Mode of Action

The mode of action of such compounds could involve interactions with various enzymes or receptors in the body. For example, some benzothiazole derivatives have been found to inhibit the enzyme cyclo-oxygenase, which plays a key role in inflammation .

Biochemical Pathways

The biochemical pathways affected by these compounds could include the arachidonic acid pathway, which is involved in inflammation . Inhibition of enzymes in this pathway can reduce the production of inflammatory mediators.

Result of Action

The molecular and cellular effects of these compounds can include reduced inflammation, inhibition of bacterial growth, and potential cytotoxic effects on tumor cells .

属性

IUPAC Name |

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN6OS/c1-9-7-14(19-15(24)12-5-6-22(2)21-12)23(20-9)16-18-11-4-3-10(17)8-13(11)25-16/h3-8H,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTOOPFRWUOFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=NN(C=C2)C)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-ethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2698784.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2698786.png)

![4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2698788.png)

![4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B2698789.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2698794.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2698801.png)

![8-chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2698805.png)